molecular formula C13H13N3O2 B12705525 3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol CAS No. 13365-48-5

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol

Cat. No.: B12705525
CAS No.: 13365-48-5
M. Wt: 243.26 g/mol
InChI Key: FRIZZTAZAYPNBB-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound that belongs to the class of pyrimido-oxazines. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring. The presence of both nitrogen and oxygen atoms within the ring system contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with a guanidine derivative to form the pyrimidine ring.

    Oxazine Ring Formation: The pyrimidine intermediate is then subjected to cyclization with an appropriate dihydroxy compound to form the oxazine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Key considerations include:

    Reaction Conditions: Control of temperature, pH, and solvent choice to ensure optimal reaction rates and selectivity.

    Catalysts: Use of catalysts to enhance reaction efficiency and reduce by-products.

    Purification: Techniques such as recrystallization, chromatography, and distillation to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, aryl halides.

Major Products Formed

    Oxidation Products: Oxo derivatives with increased oxygen content.

    Reduction Products: Dihydro derivatives with reduced double bonds.

    Substitution Products: Functionalized derivatives with various substituents.

Scientific Research Applications

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with a similar pyrimidine ring structure but different substituents.

    Oxazine Derivatives: Compounds with an oxazine ring but varying functional groups.

Uniqueness

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is unique due to its specific combination of a pyrimidine and oxazine ring, along with its methyl and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

13365-48-5

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-methyl-6-phenyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one

InChI

InChI=1S/C13H13N3O2/c1-16-7-10-11(18-8-16)13(17)15-12(14-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15,17)

InChI Key

FRIZZTAZAYPNBB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C(=O)NC(=N2)C3=CC=CC=C3)OC1

Origin of Product

United States

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